molecular formula C9H16O2 B14659424 1-(Oxan-2-yl)butan-2-one CAS No. 37749-91-0

1-(Oxan-2-yl)butan-2-one

Cat. No.: B14659424
CAS No.: 37749-91-0
M. Wt: 156.22 g/mol
InChI Key: FUCKVCDYVWRPGH-UHFFFAOYSA-N
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Description

1-(Oxan-2-yl)butan-2-one is an organic compound that features a butanone backbone with an oxane (tetrahydropyran) ring attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxan-2-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butanone with oxane under acidic conditions to facilitate the formation of the oxane ring. Another method involves the use of a Grignard reagent, where a suitable oxane derivative reacts with butanone to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The oxane ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(Oxan-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(Oxan-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The oxane ring and ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Butan-2-one: A simpler ketone without the oxane ring.

    Oxane: The parent compound of the oxane ring.

    Cyclohexanone: A cyclic ketone with a six-membered ring.

Uniqueness

1-(Oxan-2-yl)butan-2-one is unique due to the presence of both the oxane ring and the butanone backbone, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to its simpler counterparts.

Properties

CAS No.

37749-91-0

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(oxan-2-yl)butan-2-one

InChI

InChI=1S/C9H16O2/c1-2-8(10)7-9-5-3-4-6-11-9/h9H,2-7H2,1H3

InChI Key

FUCKVCDYVWRPGH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1CCCCO1

Origin of Product

United States

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